Diisooctyl phthalate
Overview
Description
Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are esters of phthalic acid and are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically used to soften polyvinyl chloride (PVC) and other polymers, making them more pliable and easier to handle .
Mechanism of Action
Target of Action
Diisooctyl phthalate primarily targets the soil enzyme activities and the bacterial community composition in the rhizosphere . It significantly increases soil enzyme activities, the numbers of bacteria and actinomycetes, and the bacteria/fungi ratio in the rhizosphere .
Mode of Action
The compound interacts with its targets by being secreted by the root system of certain plants, such as watermelon seedlings inoculated with Arbuscular mycorrhizal fungi (AMF) . This secretion of this compound alters soil enzyme activity and bacterial community composition .
Biochemical Pathways
The degradation of this compound involves several steps. Initially, it is transformed to phthalic acid (PA) via a de-esterification pathway . PA is then metabolized to protocatechuate acid and eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .
Pharmacokinetics
Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a viscous oily liquid with low water solubility , suggesting that its bioavailability may be influenced by these properties.
Result of Action
The action of this compound results in a significant increase in soil enzyme activities and changes in the bacterial community composition . This can lead to the alleviation of continuous cropping disorder of watermelon, reduction in the incidence of fusarium wilt, and promotion of the growth of watermelon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts exothermically with acids to generate isooctyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by interaction with caustic solutions .
Biochemical Analysis
Biochemical Properties
Diisooctyl phthalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that Arthrobacter sp. SLG-4, a bacterial strain, can utilize this compound as a sole source of carbon and energy . The quantity of phthalate 3,4-dioxygenase, an enzyme responsible for phthalic acid degradation, was found to be positively correlated to this compound degradation .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is transformed to phthalic acid via de-esterification pathway, and then phthalic acid is metabolized to protocatechuate acid and eventually converted to tricarboxylic acid (TCA) cycle through meta-cleavage pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important considerations. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically occurs at elevated temperatures ranging from 100°C to 150°C. The process involves the following steps:
- Mixing phthalic anhydride and isooctyl alcohol in a reaction vessel.
- Adding the acid catalyst to the mixture.
- Heating the mixture to the desired temperature and maintaining it for several hours to ensure complete esterification.
- Neutralizing the catalyst and unreacted phthalic anhydride with an alkaline solution.
- Washing the product with water to remove impurities .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation and filtration to remove any remaining impurities .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isooctyl alcohol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid and other oxidation products.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isooctyl alcohol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Diisooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the production of flexible PVC products, adhesives, coatings, and sealants.
Comparison with Similar Compounds
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisononyl phthalate (DINP)
Comparison: Diisooctyl phthalate is similar to other phthalates in its function as a plasticizer. it has unique properties that make it suitable for specific applications. For example, this compound has a lower volatility compared to dioctyl phthalate, making it more suitable for applications requiring long-term stability. Additionally, its branched structure provides better flexibility and durability in the final product .
Properties
IUPAC Name |
bis(6-methylheptyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPVINAQGWBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4, Array | |
Record name | DI-ISOOCTYL PHTHALATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOOCTYL PHTHALATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873226 | |
Record name | Bis(6-methylheptyl) phthalate | |
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Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |
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Record name | Diisooctyl phthalate | |
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Boiling Point |
1288 °F at 760 mmHg (USCG, 1999), 370 °C | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Flash Point |
450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Solubility |
... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |
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Record name | DIISOOCTYL PHTHALATE | |
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Density |
0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |
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Vapor Pressure |
0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Nearly colorless, viscous liquid | |
CAS No. |
27554-26-3, 131-20-4, 71097-28-4 | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Record name | Diisooctyl phthalate | |
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Record name | Diisooctyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |
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Record name | Bis(6-methylheptyl) phthalate | |
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Record name | ISOOCTYL PHTHALATE | |
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Melting Point |
-4 °C /From Table/, -45 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that DiOP exhibits binding affinity to several proteins implicated in breast cancer. Notably, it binds to human epidermal growth factor receptor 2 (HER2) []. Additionally, it displays binding affinity for phosphoinositide 3-kinases (PI3Ks) and protein kinase B (AKT) [].
A: While DiOP binds to these targets, further experimental investigation is crucial to ascertain its potential anti-cancer effects. Importantly, DiOP's binding to certain targets, such as PI3Ks and AKT, raises safety concerns and necessitates further evaluation [].
A: While some studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify DiOP [, , , ], they primarily focus on identifying its presence within complex mixtures rather than providing detailed spectroscopic characterization.
A: Yes, one study investigates the use of DiOP as a plasticizer in polyvinyl chloride (PVC) composites []. It demonstrates that DiOP enhances the dispersion and compatibility of fly ash within the PVC matrix, leading to improved mechanical properties [].
ANone: The provided research papers do not focus on the catalytic properties or applications of DiOP.
A: Yes, one study utilized molecular docking simulations to investigate the binding affinity of DiOP with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 [].
ANone: The provided research papers do not delve into the SAR of DiOP or the impact of structural modifications on its activity.
ANone: The provided research papers do not discuss the stability and formulation of DiOP.
ANone: The provided research papers do not specifically address SHE regulations related to DiOP.
ANone: The provided research papers do not present data on the PK/PD profile of DiOP.
A: While one study suggests potential anti-tumor activity of DiOP against the human K562 cancer cell line using the MTT assay [], further in vitro and in vivo studies are needed to confirm these preliminary findings and explore its efficacy in other cancer models.
ANone: The provided research papers do not contain information regarding resistance or cross-resistance mechanisms associated with DiOP.
A: Yes, one study raises concerns about DiOP's safety, particularly regarding its binding to specific protein targets involved in breast cancer, such as PI3Ks and AKT []. It emphasizes the need for further experimental and biosafety evaluations.
ANone: The provided research papers do not explore drug delivery and targeting strategies for DiOP.
ANone: The provided research papers do not discuss the use of biomarkers or diagnostics in relation to DiOP.
A: Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify DiOP in various matrices, including plant extracts [, , , ], food packaging materials [], and water samples [].
A: One study mentions the use of high-performance liquid chromatography (HPLC) to measure serum levels of DiOP in patients with polycystic ovary syndrome (PCOS) [].
A: Yes, research indicates that certain bacterial species can degrade DiOP. For instance, a Sphingobium sp. strain isolated from an estuary demonstrated the ability to utilize DiOP as its sole carbon and energy source, albeit at slower rates with increasing salinity [].
A: Another study demonstrated the ability of Mycobacterium and Nocardia species to degrade DiOP []. These bacteria produced solubilizing agents that enhanced the biodegradation process [].
ANone: The provided research papers do not offer specific details on the dissolution and solubility properties of DiOP.
A: The research paper discussing the determination of four phthalate esters in bottled water using ultrasound-assisted dispersive liquid-liquid microextraction followed by GC-FID detection provides details on the analytical method validation []. This includes information on the enrichment factor, recovery, linear range, and precision [].
ANone: The provided research papers do not specifically address quality control and assurance measures related to DiOP.
ANone: The provided research papers do not contain information regarding the immunogenicity of DiOP.
ANone: The provided research papers do not provide insights into drug-transporter interactions involving DiOP.
ANone: The provided research papers do not address the potential of DiOP to induce or inhibit drug-metabolizing enzymes.
A: Several studies highlight the biodegradation potential of DiOP. Research demonstrates that specific bacterial strains, including Sphingobium sp. [] and species belonging to Mycobacterium and Nocardia [], can degrade DiOP. This biodegradation capacity suggests a potential for natural attenuation of DiOP in the environment.
A: Yes, one study focuses on developing environmentally friendly plasticizers from renewable sources, specifically waste paper, as a potential alternative to traditional plasticizers like DiOP []. This highlights the ongoing research to identify safer and more sustainable alternatives to DiOP in various applications.
ANone: The provided research papers do not delve into the specific strategies for recycling or waste management of DiOP.
A: The research papers utilize various research infrastructure and resources, including GC-MS [, , , ], HPLC [], and molecular docking simulations []. These tools allow researchers to investigate the presence, concentration, and potential biological interactions of DiOP in different contexts.
ANone: The provided research papers primarily focus on current research findings related to DiOP and do not provide a comprehensive historical overview of its research.
A: Yes, the research on DiOP spans various disciplines, including chemistry, biology, and medicine. For instance, the study on the anti-bacterial activity of Scurulla ferruginea extract, which contains DiOP, exemplifies the intersection of plant science, microbiology, and pharmacology []. Similarly, investigating the presence and potential effects of DiOP in food packaging materials [] involves collaboration between food science, analytical chemistry, and toxicology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.